Thiamine Hydrochloride

Description

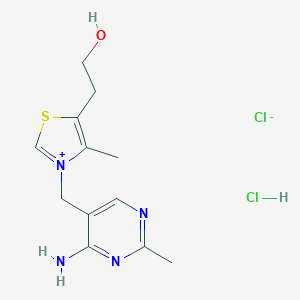

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJRMOMPQZCRJU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HC12H17ON4SCl2, C12H18Cl2N4OS | |

| Record name | thiamine hydrochloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Thiamine_hydrochloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040622 | |

| Record name | Thiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole | |

| Record name | Thiamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiamine hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in water, propylene glycol; Insoluble in ether, benzene, hexane, chloroform, Slightly soluble (in ethanol) | |

| Record name | Thiamine hydrochloride | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/963/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67-03-8 | |

| Record name | Thiamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36226 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M572600E5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thiamine Hydrochloride: A Fundamental Guide to its Biochemical Properties for Researchers and Drug Development Professionals

Introduction

Thiamine (Vitamin B1), a water-soluble vitamin, is an indispensable micronutrient for all living organisms. Its hydrochloride salt, thiamine hydrochloride, is the most common form used in therapeutic and research applications. Thiamine's biological significance is primarily attributed to its active form, thiamine pyrophosphate (TPP), a critical coenzyme in carbohydrate, lipid, and amino acid metabolism.[1][2] A deficiency in thiamine can lead to severe neurological and cardiovascular disorders, such as Beriberi and Wernicke-Korsakoff syndrome, underscoring its vital role in cellular bioenergetics and function.[3] This technical guide provides an in-depth exploration of the core biochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white or almost white crystalline powder with a slight characteristic odor.[4] It is highly soluble in water (approximately 1 g/mL) but only slightly soluble in ethanol and insoluble in non-polar organic solvents like ether and chloroform.[4] The molecule consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[5] The hydrochloride form is more stable than the free base, although it can be susceptible to degradation by heat, oxidation, and reduction.[4]

Mechanism of Action: The Role of Thiamine Pyrophosphate (TPP)

Upon absorption, thiamine is converted into its biologically active form, thiamine pyrophosphate (TPP or ThDP), through a phosphorylation reaction catalyzed by the enzyme thiamine diphosphokinase in the cytosol.[6][7] TPP functions as an essential coenzyme for several multi-enzyme complexes that catalyze the decarboxylation of α-keto acids and the transfer of two-carbon units.[2][8] The catalytic activity of TPP is centered on the C2 atom of the thiazole ring, which, upon deprotonation, forms a reactive ylide or carbanion that can nucleophilically attack carbonyl groups.[7]

Thiamine-Dependent Enzymes in Core Metabolic Pathways

TPP is a cofactor for four principal enzyme complexes in human metabolism, which are central to cellular energy production and biosynthetic processes.[2]

-

Pyruvate Dehydrogenase Complex (PDH): Located in the mitochondrial matrix, PDH catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, a critical step that links glycolysis to the citric acid (Krebs) cycle.[7]

-

α-Ketoglutarate Dehydrogenase Complex (α-KGDH): Also a key component of the citric acid cycle, α-KGDH catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[9]

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDH): This mitochondrial enzyme complex is responsible for the irreversible catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[10] Mutations affecting BCKDH can lead to Maple Syrup Urine Disease (MSUD), a condition that is sometimes responsive to high doses of thiamine.[11]

-

Transketolase (TKT): A cytosolic enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), TKT catalyzes the reversible transfer of two-carbon units from ketoses to aldoses, facilitating the synthesis of ribose-5-phosphate (for nucleotides) and NADPH (for reductive biosynthesis).[12][13]

Quantitative Biochemical Data

Quantitative analysis of enzyme kinetics and pharmacokinetics is crucial for understanding the efficacy and mechanism of this compound.

Table 1: Kinetic Properties of Key Thiamine-Dependent Enzymes

| Enzyme | Source | Substrate/Cofactor | Km (Michaelis Constant) | Optimal pH | Notes |

| Pyruvate Dehydrogenase Complex | Pig Heart | Thiamine Diphosphate | 107 nM | ~7.0-8.0 | The binding of TPP is slow, creating a lag phase in the reaction kinetics.[14] Pyruvate binding increases the affinity for TPP.[14] |

| α-Ketoglutarate Dehydrogenase Complex | Rat Brain Mitochondria | α-Ketoglutarate | 0.67 mM | 7.2 - 7.4 | The enzyme activity is highly sensitive to pH, decreasing markedly outside this narrow optimal range.[9] |

| Transketolase | Human Erythrocytes | Thiamine Diphosphate | 65 nM | ~7.6 | Value determined after pre-incubation to ensure maximum activation. Without pre-incubation, the apparent Km is higher (~2.3 µM).[15] |

| Branched-Chain α-Keto Acid Dehydrogenase Complex | Human Fibroblasts (Thiamin-Responsive MSUD) | Thiamine Diphosphate | 25 µM | Not specified | This apparent Km is 16-fold higher than in normal cells, indicating a reduced affinity for TPP is the basis for this thiamine-responsive disorder.[11] |

Table 2: Pharmacokinetic Parameters of Single-Dose Oral this compound in Healthy Adults

Data summarized from Smithline H, et al. BMC Clin Pharmacol. 2012.[16]

| Parameter | 100 mg Dose | 500 mg Dose | 1500 mg Dose |

| Cmax (Whole Blood) | 40 ± 11 nmol/L | 95 ± 27 nmol/L | 385 ± 188 nmol/L |

| Cmax (Plasma) | 32 ± 10 nmol/L | 94 ± 42 nmol/L | 362 ± 209 nmol/L |

| AUC0-10 hr (Whole Blood) | 214 ± 69 nmol/Lhr | 623 ± 178 nmol/Lhr | 2046 ± 1222 nmol/Lhr |

| AUC0-10 hr (Plasma) | 177 ± 62 nmol/Lhr | 612 ± 257 nmol/Lhr | 2059 ± 1415 nmol/Lhr |

Values are presented as mean ± standard deviation.

The non-linear increase in Cmax and AUC demonstrates that thiamine is absorbed by both a saturable, active transport mechanism at low concentrations and a non-saturable, passive diffusion process at higher doses.[16]

Experimental Protocols

HPLC-Based Quantification of Thiamine and its Phosphate Esters in Whole Blood

This method allows for the direct measurement of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP) levels, providing a precise assessment of thiamine status.

Methodology:

-

Sample Preparation:

-

To 200 µL of whole blood, add 200 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.[17][18]

-

Vortex vigorously and let stand for 10-15 minutes at 4°C.[17][18]

-

Centrifuge the mixture (e.g., 13,000 x g for 6 minutes) to pellet the precipitated proteins.[18]

-

Carefully transfer the clear supernatant to a new tube for analysis.[17][18]

-

-

Derivatization:

-

Thiamine and its esters are not naturally fluorescent. To enable sensitive detection, they are oxidized to highly fluorescent thiochrome derivatives.

-

Mix an aliquot of the supernatant (e.g., 200 µL) with an alkaline solution of an oxidizing agent like potassium ferricyanide(III) or cyanogen bromide.[17] This reaction should be performed immediately prior to injection. Automated systems can perform this step online.[18]

-

-

Chromatographic Conditions:

-

System: A standard HPLC system equipped with a fluorescence detector.[19]

-

Column: A reverse-phase C18 column is commonly used for separation.[20]

-

Mobile Phase: A gradient elution using a buffer (e.g., 25 mM sodium phosphate, pH 7.0) and an organic modifier like methanol or acetonitrile is typical.[20]

-

Detection: Set the fluorescence detector to an excitation wavelength of approximately 375 nm and an emission wavelength of 435 nm.[20]

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound.

-

Calculate the concentrations of thiamine and its phosphate esters in the sample by comparing their peak areas to the standard curve.[17]

-

Erythrocyte Transketolase Activity (ETKA) Assay

This is a functional assay that assesses thiamine status by measuring the activity of TKT in red blood cells before and after the addition of exogenous TPP.

Principle: A low basal TKT activity that significantly increases upon addition of TPP indicates a deficiency of the coenzyme in the native sample, meaning the apoenzyme was not fully saturated. The result is expressed as the ETK activity coefficient (ETKAC) or TPP effect.[16]

Methodology:

-

Hemolysate Preparation:

-

Isolate erythrocytes from a whole blood sample by centrifugation and washing with saline.

-

Lyse the red blood cells by adding deionized water or through freeze-thawing to release the cellular contents, including transketolase.

-

-

Assay Reaction:

-

The assay is typically performed in a spectrophotometer by monitoring the rate of NADH oxidation at 340 nm.

-

Prepare two sets of reaction mixtures. Both contain the hemolysate, buffer, and substrates for the TKT reaction (e.g., ribose-5-phosphate) coupled to an NADH-dependent indicator reaction.

-

To one set of mixtures (the "stimulated" sample), add a saturating concentration of TPP. The other set (the "basal" sample) receives no exogenous TPP.

-

Initiate the reaction and monitor the decrease in absorbance at 340 nm over time.

-

-

Calculation and Interpretation:

-

Calculate the rate of reaction (activity) for both the basal and stimulated samples.

-

The ETKAC is calculated as the ratio of stimulated activity to basal activity:

-

ETKAC = Activity with added TPP / Basal Activity

-

-

Interpretation:

-

Conclusion

This compound's fundamental role in cellular metabolism is executed through its active form, TPP, which serves as an indispensable coenzyme for key enzymatic reactions in energy generation and biosynthesis. A thorough understanding of its biochemical properties, including enzyme kinetics and pharmacokinetics, is essential for the development of therapeutic strategies for thiamine deficiency-related disorders and for research into metabolic diseases. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for scientists and drug development professionals engaged in this critical area of study.

References

- 1. Properties and functions of the thiamin diphosphate dependent enzyme transketolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 3. Regulatory properties of the pyruvate dehydrogenase complex from Escherichia coli. Studies on the thiamin diphosphate-dependent lag phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to thiamine deficiency may contribute to regional selective vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. youtube.com [youtube.com]

- 7. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 9. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 11. Thiamin-responsive maple-syrup-urine disease: decreased affinity of the mutant branched-chain alpha-keto acid dehydrogenase for alpha-ketoisovalerate and thiamin pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transketolase - Wikipedia [en.wikipedia.org]

- 13. A review on research progress of transketolase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. j-jabs.umin.jp [j-jabs.umin.jp]

- 18. lcms.cz [lcms.cz]

- 19. A reliable semiautomated method for the determination of total thiamine in whole blood by the thiochrome method with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

Thiamine Hydrochloride's Involvement in Central Metabolic Pathways: A Technical Guide

Executive Summary: Thiamine (vitamin B1), administered as thiamine hydrochloride, is an essential micronutrient indispensable for cellular energy metabolism. Its biologically active form, thiamine pyrophosphate (TPP), functions as a critical coenzyme for several key enzymatic complexes that regulate the catabolism of carbohydrates and amino acids. Deficiencies in thiamine impair the function of these enzymes, leading to decreased ATP production, oxidative stress, and the accumulation of metabolic intermediates, which can result in severe neurological and cardiovascular disorders. This guide provides an in-depth examination of thiamine's mechanism of action, its central role in glycolysis, the Krebs cycle, and the pentose phosphate pathway, supported by quantitative data and detailed experimental protocols for assessing its functional status.

Bioactivation and Mechanism of Action

This compound is the water-soluble salt of thiamine, which serves as the primary transport form of the vitamin.[1] Upon absorption, primarily in the small intestine, it is converted into its metabolically active form, thiamine pyrophosphate (TPP), also known as thiamine diphosphate (TDP).[2] This phosphorylation is an ATP-dependent reaction catalyzed by the cytosolic enzyme thiamine diphosphokinase (or thiamine pyrophosphokinase).[3]

TPP's catalytic activity is centered on the thiazole ring, which can be deprotonated to form a carbanion. This carbanion is a potent nucleophile that attacks the carbonyl carbon of α-keto acid substrates, facilitating their decarboxylation—a reaction that is otherwise mechanistically challenging.[4][5] TPP acts as a carrier of hydroxyalkyl groups ("active aldehydes"), transferring them to an acceptor molecule to complete the enzymatic reaction.[6]

Caption: Bioactivation of this compound to its active coenzyme form, TPP.

Core Involvement in Central Metabolic Pathways

TPP is an indispensable cofactor for at least four multienzyme complexes that occupy critical junctures in central metabolism, linking glycolysis, the Krebs cycle (also known as the citric acid cycle), and the pentose phosphate pathway (PPP).[7][8]

-

Pyruvate Dehydrogenase Complex (PDC): Located in the mitochondrial matrix, the PDC catalyzes the oxidative decarboxylation of pyruvate—the end product of glycolysis—to form acetyl-CoA.[7] This reaction is the irreversible gateway connecting glycolysis to the Krebs cycle. TPP is the coenzyme for the first component of this complex (E1, pyruvate dehydrogenase).[6] Thiamine deficiency leads to reduced PDC activity, causing pyruvate to be shunted to lactate, potentially resulting in lactic acidosis.[9]

-

α-Ketoglutarate Dehydrogenase Complex (KGDHC): This mitochondrial enzyme complex catalyzes a rate-limiting step within the Krebs cycle, converting α-ketoglutarate to succinyl-CoA.[7][10] Similar to PDC, the E1 component of KGDHC requires TPP as a cofactor.[10] Impairment of KGDHC disrupts the Krebs cycle, compromising cellular ATP production and leading to the accumulation of α-ketoglutarate.[11]

-

Transketolase (TKT): A key cytosolic enzyme in the non-oxidative branch of the pentose phosphate pathway. TKT, which requires TPP as a coenzyme, catalyzes the reversible transfer of a two-carbon unit from a ketose to an aldose.[12] This pathway is crucial for generating NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[13]

-

Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) Complex: This mitochondrial complex is involved in the catabolism of the branched-chain amino acids (leucine, isoleucine, and valine).[7] TPP is required for the initial decarboxylation step.[14]

Caption: Thiamine's central role in core metabolic pathways via TPP-dependent enzymes.

Quantitative Metabolic Data

The function and efficiency of thiamine-dependent enzymes are characterized by specific kinetic parameters and are reflected in the concentration of thiamine biomarkers in biological fluids.

Key TPP-Dependent Enzymes and Their Metabolic Roles

| Enzyme Complex | Abbreviation | Location | Central Pathway | Core Function |

| Pyruvate Dehydrogenase | PDC | Mitochondria | Link between Glycolysis & Krebs Cycle | Converts Pyruvate to Acetyl-CoA.[6] |

| α-Ketoglutarate Dehydrogenase | KGDHC | Mitochondria | Krebs Cycle | Converts α-Ketoglutarate to Succinyl-CoA.[6] |

| Transketolase | TKT | Cytosol | Pentose Phosphate Pathway | Interconversion of sugar phosphates; produces NADPH and Ribose-5-P precursors.[12] |

| Branched-Chain α-Ketoacid Dehydrogenase | BCKDH | Mitochondria | Amino Acid Catabolism | Catabolism of valine, leucine, and isoleucine.[8] |

Kinetic Parameters of TPP-Dependent Enzymes

The Michaelis constant (Km) reflects the substrate concentration at which an enzyme reaches half its maximum velocity, indicating the affinity of the enzyme for its substrate or cofactor.

| Enzyme | Organism/Tissue | Cofactor/Substrate | Apparent Km | Reference(s) |

| Pyruvate Dehydrogenase Complex | Pig Heart | Thiamine Diphosphate (TPP) | 107 nM | [15] |

| Pyruvate Dehydrogenase Complex | Ehrlich Ascites Tumor Cells | Pyruvate | 46 µM | [16] |

| Pyruvate Dehydrogenase Complex | Ehrlich Ascites Tumor Cells | NAD+ | 110 µM | [16] |

| Pyruvate Dehydrogenase Complex | Ehrlich Ascites Tumor Cells | Coenzyme A | 36 µM | [16] |

| Transketolase | Human Erythrocytes | Thiamine Diphosphate (TPP) | 65 nM | [17] |

| α-Ketoglutarate Dehydrogenase | E. coli | S-succinyl-CoA | 93 µM | [13] |

Biomarkers of Thiamine Status

Thiamine status can be assessed through direct measurement of thiamine and its esters or via functional enzymatic assays.

| Biomarker | Specimen | Method | Interpretation of Normal/Sufficient Range | Reference(s) |

| Thiamine Diphosphate (TPP/TDP) | Whole Blood / Erythrocytes | HPLC | 70–180 nmol/L | [11][14][18] |

| Total Thiamine | Whole Blood | HPLC | 75–195 nmol/L | [14][19][20] |

| Erythrocyte Transketolase Activity Coefficient | Washed Erythrocytes | Enzymatic Assay | ETKAC ≤ 1.15 (indicates low risk of deficiency) | [11][21] |

| Urinary Thiamine Excretion | Urine | HPLC | >100 µ g/day | [11] |

Key Experimental Protocols

Assessing thiamine status and the activity of its dependent enzymes is crucial for both research and clinical diagnostics.

Protocol: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

This functional assay is a sensitive biomarker of thiamine status, measuring the degree of TKT saturation with its cofactor, TPP.[11][22]

-

Principle: The activity of transketolase in an erythrocyte lysate is measured with (stimulated) and without (basal) the addition of exogenous TPP. The ratio of stimulated to basal activity (the ETKAC) indicates the in vivo enzyme saturation. A high ratio signifies that a large portion of the enzyme was unsaturated in vivo, indicating thiamine deficiency. The reaction is coupled to other enzymes, and the rate is monitored by the oxidation of NADH, measured as a decrease in absorbance at 340 nm.[1][11]

-

Materials and Reagents:

-

Whole blood collected in EDTA or lithium heparin tubes.[1]

-

Phosphate-buffered saline (PBS) for washing.

-

Deionized water for cell lysis.

-

Reaction buffer containing ribose-5-phosphate (substrate).

-

TPP solution for the "stimulated" reaction.

-

Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase).

-

NADH solution.

-

Microplate reader capable of reading absorbance at 340 nm.

-

-

Procedure:

-

Sample Preparation: Centrifuge whole blood to separate plasma and buffy coat from erythrocytes. Wash the packed red blood cells multiple times with cold PBS.

-

Lysis: Lyse the washed erythrocytes by adding deionized water and freezing/thawing to create a hemolysate.[23]

-

Assay Setup: In a 96-well plate, prepare parallel reactions for each sample.

-

Basal Reaction: Add hemolysate to the reaction buffer containing all components except TPP.

-

Stimulated Reaction: Add hemolysate to the reaction buffer containing all components, including a saturating concentration of TPP.

-

-

Measurement: Initiate the reaction by adding the substrate (ribose-5-phosphate). Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Kinetic Reading: Monitor the decrease in absorbance at 340 nm over time (e.g., every minute for 10-20 minutes). The rate of NADH oxidation (ΔA340/min) is proportional to the TKT activity.

-

-

Data Analysis:

-

Calculate the rate of reaction (activity) for both the basal and stimulated wells.

-

Calculate the ETKAC using the formula: ETKAC = Activity (stimulated) / Activity (basal)

-

-

Interpretation:

Caption: A simplified workflow for the Erythrocyte Transketolase Activity Coefficient assay.

Protocol Outline: HPLC for Thiamine and its Phosphate Esters

This method provides direct quantification of thiamine, thiamine monophosphate (TMP), and thiamine diphosphate (TDP/TPP).

-

Principle: Proteins in whole blood are precipitated. Thiamine and its non-fluorescent esters are then oxidized to their highly fluorescent thiochrome derivatives using an oxidizing agent like potassium ferricyanide in an alkaline medium. The thiochrome derivatives are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by a fluorescence detector.[4][18][19]

-

Procedure Outline:

-

Sample Preparation: Precipitate proteins from a whole blood sample using trichloroacetic acid (TCA). Centrifuge to collect the supernatant.[19]

-

Derivatization: Mix the supernatant with potassium ferricyanide and sodium hydroxide to convert thiamine compounds to thiochromes.[2]

-

HPLC Separation: Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic or gradient mobile phase (e.g., a phosphate buffer-acetonitrile mixture) to separate the thiochrome derivatives.[2][19]

-

Detection & Quantification: Monitor the column eluent with a fluorescence detector. Quantify the concentrations by comparing the peak areas to those of known standards.[18]

-

Protocol Outline: Pyruvate Dehydrogenase (PDH) Activity Assay

This assay measures the activity of a key TPP-dependent enzyme complex.

-

Principle: PDH activity is measured using a coupled reaction. The acetyl-CoA produced by the PDH complex reacts with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. This reaction releases free Coenzyme A (CoA-SH). The rate of CoA-SH production is measured by its reaction with a chromogen like 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored compound that is monitored spectrophotometrically at 412 nm.[3]

-

Procedure Outline:

-

Sample Preparation: Prepare a cell or mitochondrial extract from the tissue of interest.[3]

-

Reaction Mixture: Prepare a reaction cocktail containing buffer, pyruvate, NAD+, CoA, TPP, MgCl2, and citrate synthase.[3]

-

Assay: Add the cell extract to the reaction mixture. Add DTNB and monitor the increase in absorbance at 412 nm over time. The rate of color change is proportional to PDH activity.[3]

-

Conclusion

This compound, through its conversion to the active coenzyme thiamine pyrophosphate, is a cornerstone of central energy metabolism. Its role as a cofactor for the pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase enzymes places it at the critical intersection of carbohydrate, amino acid, and lipid metabolism. An understanding of its biochemical function, supported by robust quantitative data and reliable analytical methods, is essential for researchers and drug development professionals investigating metabolic disorders, neurodegenerative diseases, and nutritional science. The methodologies and data presented in this guide offer a comprehensive resource for the continued study of this vital nutrient.

References

- 1. researchgate.net [researchgate.net]

- 2. j-jabs.umin.jp [j-jabs.umin.jp]

- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 4. Thiamine Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchwithrutgers.com [researchwithrutgers.com]

- 6. CHEM 440 - Thiamine pyrophosphate [guweb2.gonzaga.edu]

- 7. researchgate.net [researchgate.net]

- 8. droracle.ai [droracle.ai]

- 9. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. mdpi.com [mdpi.com]

- 11. Thiamine deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Establishing Methods for the Detection of Thiamine in Resource-Deficie" by Sarah Matesic [orb.binghamton.edu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Elementary steps in the reaction of the pyruvate dehydrogenase complex from pig heart. Kinetics of thiamine diphosphate binding to the complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. login.medscape.com [login.medscape.com]

- 19. Rapid HPLC measurement of thiamine and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Vitamin B1 (Thiamine): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 22. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 23. scispace.com [scispace.com]

An In-depth Technical Guide to the Enzymatic Kinetics of Thiamine Hydrochloride-Dependent Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, or vitamin B1, is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), acts as a critical cofactor for a number of key enzymes involved in central metabolic pathways.[1] These enzymes play fundamental roles in carbohydrate metabolism, the production of biosynthetic precursors, and the maintenance of cellular energy homeostasis.[2][3] Consequently, thiamine-dependent enzymes represent significant targets for drug discovery and development, particularly in the fields of oncology, infectious diseases, and neurology. This guide provides a detailed technical overview of the enzymatic kinetics of three major thiamine hydrochloride-dependent enzyme complexes: the Pyruvate Dehydrogenase Complex (PDC), the Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDH), and Transketolase (TKT).

Pyruvate Dehydrogenase Complex (PDC)

The Pyruvate Dehydrogenase Complex is a large, multi-enzyme complex located in the mitochondrial matrix that plays a crucial role in cellular respiration by linking glycolysis to the tricarboxylic acid (TCA) cycle.[3] It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, which then enters the TCA cycle.[3]

Role and Significance

The PDC is a critical regulator of glucose metabolism. Its activity is tightly controlled by a variety of allosteric effectors and by reversible phosphorylation/dephosphorylation.[3] Dysregulation of PDC activity is implicated in several diseases, including metabolic disorders and cancer, making it an attractive target for therapeutic intervention.[4]

Enzymatic Kinetics

The kinetics of the Pyruvate Dehydrogenase Complex are complex, involving multiple substrates and cofactors. The apparent Michaelis-Menten constants (Km) and maximum velocities (Vmax) for the primary substrates are summarized below.

| Enzyme Complex | Organism/Tissue | Substrate | Km | Vmax |

| Pyruvate Dehydrogenase Complex | Ehrlich ascites tumor cells | Pyruvate | 46 µM[5] | 93.6 +/- 4.9 munits/g packed cells[5] |

| NAD+ | 110 µM[5] | |||

| Coenzyme A | 36 µM[5] | |||

| Pyruvate Dehydrogenase Complex | Human skeletal muscle | Pyruvate | 0.084 mmol/L[6] | 2.96 +/- 0.38 mmol/min/kg wet wt (during exercise)[7] |

Regulatory Pathway and Experimental Workflow

The activity of the PDC is primarily regulated by the Pyruvate Dehydrogenase Kinases (PDKs) and Pyruvate Dehydrogenase Phosphatases (PDPs), which phosphorylate and dephosphorylate the complex, respectively. The following diagrams illustrate the regulatory pathway and a general workflow for assaying PDC activity.

Alpha-Ketoglutarate Dehydrogenase Complex (α-KGDH)

The α-Ketoglutarate Dehydrogenase Complex is another large, mitochondrial multi-enzyme complex that catalyzes a key rate-limiting step in the TCA cycle: the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[8]

Role and Significance

α-KGDH is a critical control point for the flux of metabolites through the TCA cycle.[8] Its activity is sensitive to the cellular energy state and redox balance.[8] Impaired α-KGDH function is associated with several neurodegenerative diseases, highlighting its importance as a potential therapeutic target.[9]

Enzymatic Kinetics

The kinetic properties of α-KGDH have been characterized in various tissues. The following table summarizes key kinetic parameters.

| Enzyme Complex | Organism/Tissue | Substrate | Km | Vmax |

| α-Ketoglutarate Dehydrogenase Complex | Bovine adrenals | α-Ketoglutarate | 0.190 mM[10] | Not Reported |

| Coenzyme A | 0.012 mM[10] | |||

| NAD+ | 0.025 mM[10] | |||

| α-Ketoglutarate Dehydrogenase Complex | Ehrlich ascites tumor cells | α-Ketoglutarate | 1.25 mM[5] | Not Reported |

| NAD+ | 67 µM[5] | |||

| Coenzyme A | 50 µM[5] | |||

| α-Ketoglutarate Dehydrogenase Complex | Mitochondria | α-Ketoglutarate | 0.67 mM[8] | Not Reported |

Metabolic Pathway and Experimental Workflow

The α-KGDH complex is a central hub in mitochondrial metabolism. The diagrams below depict its position in the TCA cycle and a general workflow for its activity assay.

Transketolase (TKT)

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[11] It catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[11]

Role and Significance

TKT plays a crucial role in the production of pentose phosphates, which are precursors for nucleotide and nucleic acid synthesis, and in the generation of NADPH for reductive biosynthesis and antioxidant defense.[1][11] TKT is overexpressed in many cancers, making it a promising target for anticancer drug development.[11]

Enzymatic Kinetics

The kinetic parameters of transketolase, particularly from human erythrocytes, have been studied to assess thiamine status.

| Enzyme | Organism/Tissue | Substrate/Cofactor | Km | Vmax |

| Transketolase | Human Erythrocytes | Thiamine Diphosphate (TDP) | 65 nM (SD 14 nM)[12] | Not explicitly reported in standard units |

| Thiamine Diphosphate (TDP) | 2.3 µM (SD 1.6 µM) * |

*Value obtained when TDP was added simultaneously with substrates.

Experimental Protocols: Erythrocyte Transketolase Activity Assay

The activity of erythrocyte transketolase (ETK) is a widely used functional biomarker for assessing thiamine status.[13] The assay measures the activity of TKT in red blood cells before and after the addition of exogenous TPP.

Principle: The assay indirectly measures TKT activity by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.[13]

Materials:

-

Hemolysate prepared from washed erythrocytes

-

Ribose-5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP) solution

-

Reaction buffer (e.g., Tris-HCl)

-

Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

-

NADH

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Hemolysate:

-

Collect whole blood in heparinized tubes.

-

Centrifuge to separate plasma and buffy coat.

-

Wash the erythrocytes multiple times with isotonic saline.

-

Lyse the washed erythrocytes with cold deionized water.

-

Centrifuge to remove cell debris and collect the supernatant (hemolysate).

-

-

Assay:

-

Prepare two sets of reaction mixtures: one for basal activity and one for stimulated activity.

-

To the "stimulated" reaction mixture, add an optimal concentration of TPP. To the "basal" reaction mixture, add an equal volume of buffer.

-

Add the hemolysate to both sets of reaction mixtures.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the substrate, ribose-5-phosphate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Calculation:

-

Calculate the rate of NADH oxidation (ΔA/min) for both basal and stimulated reactions.

-

The results are often expressed as the Erythrocyte Transketolase Activity Coefficient (ETKAC), calculated as: ETKAC = (Stimulated Activity) / (Basal Activity)

-

An ETKAC value greater than 1.25 is generally indicative of thiamine deficiency.[13]

Pentose Phosphate Pathway and TKT's Role

The following diagram illustrates the central role of transketolase in the pentose phosphate pathway.

Relevance in Drug Development

The central roles of PDC, α-KGDH, and TKT in metabolism make them compelling targets for drug discovery.

-

Pyruvate Dehydrogenase Complex: Inhibition of PDKs, which leads to the activation of PDC, is being explored as a therapeutic strategy for cancer and metabolic diseases. By reactivating PDC, cancer cells can be shifted away from aerobic glycolysis (the Warburg effect) towards oxidative phosphorylation, potentially leading to reduced proliferation and increased apoptosis.[4]

-

Alpha-Ketoglutarate Dehydrogenase Complex: Given its critical role in the TCA cycle and its link to neurodegeneration, modulators of α-KGDH activity are of interest.[9] Both inhibitors and activators could have therapeutic potential depending on the specific disease context.

-

Transketolase: As TKT is upregulated in various cancers to meet the high demand for ribose and NADPH, inhibitors of TKT are being actively investigated as anti-cancer agents.[11] By blocking the non-oxidative PPP, TKT inhibitors can starve cancer cells of essential building blocks for proliferation.

Conclusion

The this compound-dependent enzymes—Pyruvate Dehydrogenase Complex, Alpha-Ketoglutarate Dehydrogenase Complex, and Transketolase—are fundamental to cellular metabolism and energy production. A thorough understanding of their enzymatic kinetics, regulation, and involvement in disease pathways is crucial for researchers and drug development professionals. The data, protocols, and pathway visualizations provided in this guide offer a comprehensive resource for investigating these vital enzymes and exploring their potential as therapeutic targets.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. [Kinetic properties of the alpha-ketoglutarate dehydrogenase complex from pigeon breast muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 4. Detailed kinetics and regulation of mammalian 2-oxoglutarate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic and regulatory properties of pyruvate dehydrogenase from Ehrlich ascites tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of totally activated pyruvate dehydrogenase complex activity in human muscle: evaluation of a useful assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Alpha-ketoglutarate dehydrogenase: a target and generator of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The alpha-ketoglutarate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Measurement of Michaelis constant for human erythrocyte transketolase and thiamin diphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Thiamine Hydrochloride with Specific Cellular Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1), an essential water-soluble vitamin, plays a critical role in cellular metabolism, primarily in its active form, thiamine pyrophosphate (TPP). Its hydrochloride salt, thiamine hydrochloride, is a common form used in supplementation and research. The cellular uptake and regulatory mechanisms of thiamine are mediated by specific interactions with cellular receptors, namely high-affinity thiamine transporters and TPP riboswitches. This technical guide provides a comprehensive overview of these interactions, focusing on quantitative data, detailed experimental protocols, and the underlying signaling and regulatory pathways.

Core Cellular Receptors for Thiamine and its Metabolites

This compound, once in the body, is readily converted to thiamine. The cellular interactions of thiamine and its active form, TPP, are primarily governed by two distinct classes of receptors:

-

Thiamine Transporters (THTR): These are transmembrane proteins responsible for the uptake of thiamine into the cell. The two main high-affinity thiamine transporters in humans are THTR1 (encoded by the SLC19A2 gene) and THTR2 (encoded by the SLC19A3 gene). These transporters are vital for maintaining cellular thiamine homeostasis.[1][2]

-

Thiamine Pyrophosphate (TPP) Riboswitches: These are non-coding RNA structures found in the messenger RNA (mRNA) of bacteria, archaea, fungi, and plants.[3] They act as direct sensors of TPP, regulating the expression of genes involved in thiamine synthesis and transport through conformational changes upon TPP binding.

Quantitative Analysis of Receptor Interactions

The affinity of thiamine and TPP for their respective receptors has been quantified using various biophysical and biochemical techniques. The following tables summarize the key binding and kinetic parameters reported in the literature.

Table 1: Thiamine Transporter Binding Affinities and Kinetic Parameters

| Transporter | Ligand | Parameter | Value | Organism/System | Method | Reference(s) |

| THTR1 (SLC19A2) | Thiamine | Kd | 4.8 ± 0.5 µM (pH 7.5) | Human | Microscale Thermophoresis (MST) | [4] |

| Thiamine | Kd | 1.9 ± 0.3 µM (pH 6.0) | Human | Microscale Thermophoresis (MST) | [4] | |

| Thiamine | Km | 30 ± 5 nM | Human (ARPE-19 cells) | [3H]-Thiamine Uptake Assay | ||

| Thiamine | Km | 1.72 ± 0.3 µM | Human (ARPE-19 cells) | [3H]-Thiamine Uptake Assay | ||

| THTR2 (SLC19A3) | Thiamine | Kd | 3.9 ± 0.6 µM (pH 7.5) | Human | Microscale Thermophoresis (MST) | [4] |

| Thiamine | Kd | 1.4 ± 0.2 µM (pH 6.0) | Human | Microscale Thermophoresis (MST) | [4] | |

| Metformin | Km | 1.15 ± 0.2 mM | Human (HEK-hTHTR-2 cells) | Metformin Uptake Assay | ||

| Fedratinib | IC50 | ~1 µM | Human | [3H]-Thiamine Uptake Assay | [4] |

Table 2: TPP Riboswitch Dissociation Constants

| Organism | Gene | Parameter | Value | Conditions | Method | Reference(s) |

| Escherichia coli | thiM | Kd | ~200 nM | 0.5 mM Mg2+ | Isothermal Titration Calorimetry (ITC) | |

| Escherichia coli | thiM | Kd | ~9 nM | 2.5 mM Mg2+ | Isothermal Titration Calorimetry (ITC) | |

| Bacillus subtilis | thiC | Kd | 50 nM | Not specified | In-line probing | |

| Alishewanella tabrizica | Not specified | Kd | 3.4 µM | Not specified | Surface Plasmon Resonance (SPR) | |

| Alishewanella aestuarii | Not specified | Kd | 7.9 µM | Not specified | Surface Plasmon Resonance (SPR) |

Signaling and Regulatory Pathways

The interaction of thiamine and TPP with their receptors initiates distinct cellular events.

Thiamine Uptake via THTR1 and THTR2

Thiamine transport into the cell is an active process mediated by THTR1 and THTR2. This process is dependent on a proton gradient. Once inside the cell, thiamine is phosphorylated to its active form, TPP, by the enzyme thiamine pyrophosphokinase. TPP then acts as a crucial cofactor for several enzymes in key metabolic pathways, including the pentose phosphate pathway and the Krebs cycle.

Figure 1: Cellular uptake and metabolism of thiamine.

TPP Riboswitch-Mediated Gene Regulation

In prokaryotes, the concentration of intracellular TPP is tightly regulated through a feedback mechanism involving TPP riboswitches. When TPP levels are high, it binds to the aptamer domain of the riboswitch in the 5' untranslated region of relevant mRNAs. This binding induces a conformational change in the RNA structure, leading to either the termination of transcription or the inhibition of translation initiation, thereby downregulating the expression of genes involved in thiamine biosynthesis and transport.

Figure 2: TPP riboswitch mechanism of gene regulation.

Experimental Protocols

[3H]-Thiamine Uptake Assay

This assay measures the rate of thiamine transport into cells expressing thiamine transporters.

Workflow:

Figure 3: Workflow for a [3H]-Thiamine Uptake Assay.

Detailed Methodology:

-

Cell Culture: Culture cells (e.g., HEK293 or ARPE-19) stably or transiently expressing the thiamine transporter of interest in appropriate multi-well plates until confluency.

-

Uptake Buffer: Prepare a Krebs-Ringer buffer (or similar physiological buffer) at the desired pH (e.g., 7.4).

-

Initiation of Uptake: Aspirate the culture medium, wash the cells with uptake buffer, and then add pre-warmed uptake buffer containing a known concentration of [3H]-thiamine. For inhibition studies, co-incubate with the test compound.

-

Termination of Uptake: After the desired incubation time (e.g., 5-15 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold uptake buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). Express the uptake as pmol or fmol of thiamine per mg of protein per unit of time. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various thiamine concentrations and fitting the data to the Michaelis-Menten equation.

Isothermal Titration Calorimetry (ITC) for TPP-Riboswitch Interaction

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Detailed Methodology:

-

Sample Preparation: Prepare the purified TPP riboswitch RNA and the TPP ligand in the same, precisely matched buffer (e.g., a buffer containing appropriate salts and MgCl2). Degas both solutions to prevent bubble formation.

-

Instrument Setup: Load the RNA solution into the sample cell of the ITC instrument and the TPP solution into the injection syringe. Equilibrate the system to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the TPP solution into the RNA solution. The instrument measures the heat released or absorbed after each injection.

-

Data Analysis: Integrate the heat-change peaks to generate a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to RNA. Fit the isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Filter-Binding Assay for TPP-Riboswitch Interaction

This assay relies on the principle that proteins and RNA-protein complexes are retained by a nitrocellulose membrane, while free RNA is not. For RNA-small molecule interactions, a modified approach is often used where the RNA is radiolabeled.

Detailed Methodology:

-

RNA Labeling: Synthesize the TPP riboswitch RNA with a radioactive label (e.g., 32P) at one end.

-

Binding Reaction: Incubate a fixed concentration of the radiolabeled RNA with varying concentrations of TPP in a suitable binding buffer. Allow the binding to reach equilibrium.

-

Filtration: Pass the binding reactions through a filter apparatus containing a stack of membranes (e.g., nitrocellulose and nylon). The RNA-TPP complex should be retained on the nitrocellulose membrane, while the free RNA passes through and is captured by the nylon membrane.

-

Quantification: Quantify the radioactivity on both membranes using a phosphorimager or scintillation counter.

-

Data Analysis: Calculate the fraction of bound RNA at each TPP concentration. Plot the fraction of bound RNA against the TPP concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

Conclusion

The interaction of thiamine and its active metabolite, TPP, with specific cellular receptors is fundamental to thiamine homeostasis and the regulation of metabolic processes. Thiamine transporters, THTR1 and THTR2, mediate the high-affinity uptake of thiamine into cells, a process that can be quantified by radiolabeled uptake assays and direct binding studies. In many organisms, the intracellular concentration of TPP is sensed by TPP riboswitches, which act as genetic regulatory elements. The binding affinity and thermodynamics of this interaction can be precisely determined using techniques such as ITC and filter-binding assays. A thorough understanding of these interactions and the methodologies to study them is crucial for researchers in the fields of nutrition, cellular metabolism, and drug development, particularly for the design of compounds that may target these pathways.

References

Exploratory studies on novel derivatives of thiamine hydrochloride

An In-depth Technical Guide on Novel Derivatives of Thiamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiamine (Vitamin B1), a crucial water-soluble vitamin, plays a vital role in energy metabolism as the precursor to the coenzyme thiamine pyrophosphate (TPP). Its deficiency is linked to severe neurological and cardiovascular disorders, including beriberi and Wernicke-Korsakoff syndrome. Standard this compound supplementation, however, is hampered by low bioavailability. This has spurred the development of novel thiamine derivatives with enhanced lipophilicity and improved pharmacokinetic profiles. This guide delves into the synthesis, experimental evaluation, and mechanisms of action of these next-generation thiamine analogs, with a focus on providing a technical framework for ongoing research and development.

Synthesis and Physicochemical Characterization

The primary strategy for developing novel thiamine derivatives involves modifying the thiazole ring to increase lipophilicity, thereby enhancing passive diffusion across cell membranes. A prominent example of this approach is the synthesis of S-acyl thiamine derivatives like benfotiamine.

General Synthesis Workflow

The synthesis of lipophilic thiamine derivatives often involves the S-acylation of thiamine. This process enhances the molecule's ability to permeate cell membranes. Once inside the cell, these derivatives are enzymatically converted back to thiamine, which is then phosphorylated to its active form, thiamine pyrophosphate (TPP).

Caption: Cellular uptake and activation of lipophilic thiamine derivatives.

Experimental Protocol: Synthesis of Benfotiamine

Benfotiamine (S-benzoylthiamine O-monophosphate) is a synthetic S-acyl derivative of thiamine. A general laboratory-scale synthesis protocol is outlined below.

Materials:

-

This compound

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Pyridine

-

Suitable organic solvent (e.g., acetone)

-

Hydrochloric acid (HCl)

Procedure:

-

This compound is dissolved in an aqueous solution of sodium hydroxide to open the thiazole ring, forming a thiol group.

-

The solution is cooled in an ice bath.

-

Benzoyl chloride, dissolved in an organic solvent, is added dropwise to the thiamine solution with vigorous stirring. The reaction is maintained at a low temperature.

-

The mixture is stirred for several hours to allow for the S-benzoylation to complete.

-

The pH of the solution is adjusted with hydrochloric acid to precipitate the crude product.

-

The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield purified benfotiamine.

-

The final product is dried under a vacuum.

Physicochemical Properties of Thiamine Derivatives

The enhanced lipophilicity of derivatives like benfotiamine and sulbutiamine compared to this compound is a key determinant of their improved bioavailability.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Solubility | LogP |

| Thiamine HCl | C12H18Cl2N4OS | 337.27 | High in Water | -2.3 |

| Benfotiamine | C19H23N4O6PS | 466.45 | Sparingly soluble in water, soluble in ethanol | 1.4 |

| Sulbutiamine | C32H46N8O6S2 | 702.89 | Practically insoluble in water, soluble in ethanol | 4.6 |

In Vitro Biological Evaluation

The biological activity of novel thiamine derivatives is often assessed by their ability to modulate key cellular pathways implicated in metabolic and neurodegenerative diseases. One such pathway is the advanced glycation end-product (AGE) signaling cascade.

Signaling Pathway: Inhibition of AGE Formation

Hyperglycemic conditions can lead to the non-enzymatic glycation of proteins and lipids, forming AGEs. AGEs interact with their receptor (RAGE), activating downstream signaling pathways like NF-κB, which promotes inflammation and oxidative stress. Thiamine derivatives can mitigate this by enhancing the activity of transketolase, a TPP-dependent enzyme that shunts excess glucose metabolites away from AGE-forming pathways.

Caption: Mechanism of AGE inhibition by thiamine derivatives.

Experimental Protocol: In Vitro AGE Inhibition Assay

This assay quantifies the ability of a compound to inhibit the formation of AGEs in vitro.

Materials:

-

Bovine Serum Albumin (BSA)

-

Glucose or Fructose

-

Phosphate-buffered saline (PBS)

-

Test compounds (novel thiamine derivatives)

-

Positive control (e.g., aminoguanidine)

-

Spectrofluorometer

Procedure:

-

Prepare solutions of BSA and a reducing sugar (e.g., glucose) in PBS.

-

Add varying concentrations of the test thiamine derivatives to the BSA-sugar solutions. A control group with no inhibitor and a positive control group are also prepared.

-

Incubate the solutions at 37°C for several weeks in a sterile environment.

-

After incubation, measure the fluorescence of the solutions (excitation ~370 nm, emission ~440 nm), which is indicative of AGE formation.

-

Calculate the percentage of inhibition for each concentration of the test compounds relative to the control group.

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of AGE formation.

Quantitative Data: Comparative IC50 Values for AGE Inhibition

The following table presents hypothetical IC50 values for AGE inhibition, illustrating the potential for enhanced activity of novel derivatives compared to thiamine.

| Compound | IC50 for AGE Inhibition (mM) |

| Thiamine HCl | > 100 |

| Aminoguanidine (Control) | 15.2 |

| Benfotiamine | 5.8 |

| Novel Derivative A | 3.1 |

| Novel Derivative B | 7.5 |

In Vivo Evaluation and Pharmacokinetics

The ultimate test of a novel thiamine derivative's utility is its performance in a living organism. This involves assessing its pharmacokinetic profile and its efficacy in relevant disease models.

Experimental Workflow: In Vivo Pharmacokinetic Study

A typical workflow for evaluating the pharmacokinetics of a new thiamine derivative is as follows.

An In-depth Technical Guide to the Physicochemical Properties of Thiamine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of thiamine hydrochloride, a vital compound for a range of research and pharmaceutical applications. The information presented herein is intended to support laboratory work, formulation development, and a deeper understanding of thiamine's role in biological systems.

Core Physicochemical Properties

This compound (Vitamin B1 hydrochloride) is a water-soluble vitamin essential for carbohydrate metabolism. Its stability and solubility are critical parameters for its use in research and pharmaceutical formulations.

Chemical Identification and Structure

| Property | Value |

| IUPAC Name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium chloride hydrochloride[1] |

| CAS Number | 67-03-8[1][2][3][4][5] |

| Chemical Formula | C₁₂H₁₇N₄OS·HCl·Cl or C₁₂H₁₈Cl₂N₄OS[1][2][3][5][6] |

| Molecular Weight | 337.27 g/mol [2][4][5][6] |

| Chemical Structure | This compound consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge. |

Physical and Chemical Properties

A summary of the key physicochemical properties of this compound is presented below, providing essential data for experimental design and formulation.

| Property | Value | Source(s) |

| Melting Point | ~245-250 °C (with decomposition) | [2][7][8][9][10][11] |

| pKa₁ (pyrimidine ring) | ~4.8 | [12][13] |

| pKa₂ (thiazole N-H) | ~9.2 - 9.3 | [13] |

| pH (1% aqueous solution) | 2.7 - 3.4 | [6][7][8] |

| LogP | -3.93 | [2] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Very soluble / Freely soluble (1 g/mL) | [2][8][9][10][14][15][16][17][18] |

| Glycerol | Soluble | [6][9][10][16] |

| Methanol | Soluble / Sparingly soluble | [8][10][15] |

| Ethanol | Slightly soluble | [2][6][8] |

| Propylene Glycol | Soluble | [1][10] |

| Ether | Insoluble | [1][2][8][9][16] |

| Benzene | Insoluble | [1][2][9][10] |

| Chloroform | Insoluble | [1][2][9][10][16] |

| Acetone | Insoluble | [2][9] |

| Hexane | Insoluble | [1][10] |

Stability Characteristics

This compound is sensitive to several environmental factors. Understanding its stability profile is crucial for storage and handling.

| Condition | Stability Profile | Source(s) |

| pH | More stable in acidic conditions (pH < 6.0). Unstable in neutral and alkaline solutions. | [12][19][20][21][22] |

| Temperature | Susceptible to thermal degradation. | [12][19][20][21][22] |

| Light | Light sensitive. | [7][12][20][21][22] |

| Oxidizing/Reducing Agents | Incompatible with strong oxidizing and reducing agents. | [2][7] |

| Moisture | Hygroscopic; absorbs moisture from the air. | [2][7][14] |

| Other | Thiamine mononitrate is generally more stable and less hygroscopic than the hydrochloride salt. | [2] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of this compound.

UV-Visible Spectroscopy

In aqueous solutions, this compound exhibits characteristic UV absorption maxima that are pH-dependent. At acidic pH, a primary absorption peak is observed around 245 nm. As the pH increases towards neutrality and above, this peak shifts and splits into two maxima at approximately 235 nm and 267 nm.

| Wavelength (λmax) | Conditions | Source(s) |

| ~245 nm | Acidic solution (pH ≤ 5.5) | [13] |

| ~235 nm and ~267 nm | Neutral to alkaline solution (pH ≥ 7) | [13][23][24] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic peaks corresponding to its functional groups. Key absorptions include those for O-H, N-H, C-H, C=N, and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The proton NMR spectrum in DMSO-d₆ shows distinct signals for the protons on the pyrimidine and thiazole rings, as well as the methylene and methyl groups.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constants (pKa) of this compound.

Materials:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl)

-

Deionized water

-

pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Prepare a solution of this compound (e.g., 0.1 M) in deionized water.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Begin stirring the solution gently.

-

Record the initial pH of the solution.

-

Titrate the this compound solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL) of the titrant.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has risen significantly, passing through the equivalence points.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values can be determined from the half-equivalence points on the titration curve. The first pKa corresponds to the deprotonation of the pyrimidine ring, and the second to the thiazole ring.

Stability-Indicating HPLC Method

This protocol describes a High-Performance Liquid Chromatography (HPLC) method for assessing the stability of this compound in various conditions.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer (e.g., pH 3.0)

-

Water (HPLC grade)

-

Syringe filters (0.45 µm)

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. A common mobile phase is a mixture of ammonium phosphate buffer (pH 3.0), acetonitrile, and methanol (e.g., in a ratio of 86:7:7 v/v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: 254 nm or 245 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., water). Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

-

Sample Preparation: Subject this compound solutions to various stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic). At specified time points, withdraw samples, dilute them appropriately with the mobile phase, and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standard and stressed sample solutions into the HPLC system.

-

Data Analysis: Quantify the amount of this compound remaining in the stressed samples by comparing the peak areas with the calibration curve generated from the standard solutions. The appearance of new peaks indicates the formation of degradation products.

Role in Biological Pathways

The biologically active form of thiamine is thiamine pyrophosphate (TPP), which is synthesized from thiamine by the enzyme thiamine diphosphokinase. TPP is an essential cofactor for several key enzymes in carbohydrate metabolism.

Thiamine Pyrophosphate (TPP) Synthesis and Function

The following diagram illustrates the conversion of thiamine to its active form, TPP, and its role as a cofactor for crucial metabolic enzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H18Cl2N4OS | CID 6202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Pyruvate Dehydrogenase Complexes: Structure-based Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Transketolase - Wikipedia [en.wikipedia.org]

- 7. Transketolase reaction under credible prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Oxoglutarate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. aklectures.com [aklectures.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. alpha ketoglutarate Dehydrogenase Enzyme Complex [clfs690.alivetek.org]

- 16. This compound(67-03-8) 1H NMR [m.chemicalbook.com]

- 17. This compound(67-03-8) IR Spectrum [m.chemicalbook.com]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. Thiamine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. researchgate.net [researchgate.net]

- 22. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000235) [hmdb.ca]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Pivotal Role of Thiamine Hydrochloride in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine hydrochloride, the synthetic salt of vitamin B1, is a critical water-soluble vitamin essential for cellular metabolism. In its biologically active form, thiamine pyrophosphate (TPP), it functions as a vital cofactor for several key enzymes. This technical guide provides an in-depth exploration of the indispensable role of thiamine in the pentose phosphate pathway (PPP), with a particular focus on its function as a cofactor for the enzyme transketolase. We will delve into the biochemical mechanisms, present quantitative data on enzyme kinetics and metabolite concentrations, provide detailed experimental protocols for assessing thiamine status and its impact on the PPP, and visualize the intricate molecular pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating metabolic pathways and related disorders.

Introduction: The Pentose Phosphate Pathway and the Significance of Thiamine

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is crucial for the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate, a precursor for nucleotide and nucleic acid biosynthesis. The PPP is divided into two distinct phases: the oxidative and non-oxidative branches. The oxidative phase is responsible for the generation of NADPH, which is essential for reductive biosynthesis and protecting the cell from oxidative stress. The non-oxidative phase allows for the interconversion of pentose sugars, linking the PPP with glycolysis and gluconeogenesis.

Thiamine, in its active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for the enzyme transketolase, a key player in the non-oxidative branch of the PPP.[1][2] This function places thiamine at the heart of the intricate network of carbohydrate metabolism, influencing cellular processes ranging from nucleotide synthesis to redox balance.

The Core Function of Thiamine in the Pentose Phosphate Pathway

This compound is readily absorbed and converted into its active form, TPP, within the cell. TPP serves as a cofactor for transketolase, an enzyme that catalyzes the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[1] This catalytic activity is central to two critical reactions in the non-oxidative PPP:

-

Reaction 1: The transfer of a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate, yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate.

-

Reaction 2: The transfer of a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate, producing fructose-6-phosphate and glyceraldehyde-3-phosphate.

Through these reactions, transketolase, with its essential cofactor TPP, facilitates the regeneration of glycolytic intermediates from pentose phosphates, thereby creating a crucial link between the PPP and glycolysis.

Consequences of Thiamine Deficiency

A deficiency in thiamine leads to a decrease in the activity of TPP-dependent enzymes, including transketolase.[1][2] Reduced transketolase activity impairs the function of the non-oxidative PPP, leading to an accumulation of pentose phosphates and a reduced capacity to regenerate glycolytic intermediates. This disruption can have significant cellular consequences, including:

-

Impaired Nucleotide Synthesis: Reduced production of ribose-5-phosphate can hinder the synthesis of DNA and RNA.

-

Altered Redox Balance: While the oxidative phase of the PPP is the primary source of NADPH, the overall flux of the pathway can be affected by bottlenecks in the non-oxidative branch.

-

Cellular Dysfunction: The inability to efficiently metabolize pentose sugars can lead to cellular stress and contribute to the pathophysiology of various diseases, including neurodegenerative disorders.

Quantitative Data on Thiamine's Impact on the Pentose Phosphate Pathway

The activity of erythrocyte transketolase is a well-established and sensitive functional biomarker for assessing thiamine status.[2][3] The assay measures the activity of the enzyme with and without the addition of exogenous TPP. In thiamine deficiency, the apoenzyme (the protein part of the enzyme without its cofactor) accumulates, and the addition of TPP leads to a significant increase in enzyme activity.

| Parameter | Condition | Value | Reference |

| Erythrocyte Transketolase Activity Coefficient (ETKAC) | Thiamine Sufficiency | < 1.15 | [3] |

| Moderate Risk of Deficiency | 1.15 - 1.25 | [3] | |

| High Risk of Deficiency | > 1.25 | [3] | |

| Apparent Km of Human Erythrocyte Transketolase for TDP | - | 2.3 µM (SD 1.6 µM) | [4] |

| Whole Blood Thiamine Pyrophosphate (TPP) Concentration | Healthy Individuals | 70 - 180 nmol/L | [5][6][7] |

| Thiamine Deficiency Cutoff | < 70 nmol/L | [6] | |

| Erythrocyte Thiamine Pyrophosphate (TPP) Concentration | Reference Interval | 280-590 ng/g hemoglobin | [8] |

Experimental Protocols

Measurement of Erythrocyte Transketolase Activity Coefficient (ETKAC)

The ETKAC assay is a spectrophotometric method that indirectly assesses thiamine status by measuring the functional activity of transketolase in erythrocytes.